Methyl 4-oxopiperidine-1-carboxylate
Overview
Description
“Methyl 4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 29976-54-3 . It has a molecular weight of 157.17 . The compound is a liquid in its physical form .
Synthesis Analysis
The synthesis of “Methyl 4-oxopiperidine-1-carboxylate” has been studied in the context of creating pharmaceutical intermediates . The compound is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues .Molecular Structure Analysis
The IUPAC name of the compound is methyl 4-oxo-1-piperidinecarboxylate . The Inchi Code is 1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3 .Chemical Reactions Analysis
The compound has been used in various chemical reactions, particularly in the synthesis of pharmaceutical intermediates . For instance, it has been used in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues .Physical And Chemical Properties Analysis
“Methyl 4-oxopiperidine-1-carboxylate” is a liquid in its physical form . It has a molecular weight of 157.17 .Scientific Research Applications
Asymmetric Synthesis and Enantioselective Catalysis
One area of research focuses on the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone through phase-transfer catalysis. This method emphasizes the use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity, showcasing the compound's relevance in creating chiral molecules for pharmaceutical applications (Wang et al., 2018).
Novel Synthetic Routes and Chemical Transformations
Another key application involves the synthesis and study of 3-azabicyclo[3.3.1]nonane derivatives from methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates. This research highlights stereochemical insights and further transformations, contributing to a broader understanding of piperidine derivatives' synthetic versatility (Vafina et al., 2003).
Intermediate in Pharmaceutical Synthesis
Research on tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate showcases its importance as an intermediate in synthesizing novel protein kinase inhibitors, such as CP-690550. An efficient synthesis approach demonstrates the advantages of using this compound for industrial-scale pharmaceutical applications, highlighting its role in producing significant medical therapies (Chen Xin-zhi, 2011).
In Vitro Biological Activity
The in vitro screening of methylated 4-oxypiperidine derivatives for inhibitory activity on protein synthesis reveals a direct correlation between the extent of methylation and inhibitory efficiency. Such studies offer insights into the biochemical potential of methyl 4-oxopiperidine-1-carboxylate derivatives for developing novel inhibitors with specific biological activities (Kuznetsov et al., 1986).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
“Methyl 4-oxopiperidine-1-carboxylate” is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues . This suggests that the compound could play a significant role in the development of new pain management drugs in the future .
properties
IUPAC Name |
methyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEOMWYFJBSYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184071 | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxopiperidine-1-carboxylate | |
CAS RN |
29976-54-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29976-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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